molecular formula C14H22O4 B167901 trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid CAS No. 1234694-20-2

trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid

Cat. No. B167901
CAS RN: 1234694-20-2
M. Wt: 254.32 g/mol
InChI Key: VCWLZDVWHQVAJU-NEPJUHHUSA-N
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Description

Trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (CAS Number: 191282-48-1) is a chemical compound with the linear formula C14H22O4 . It is a modulator that interacts with focusing and modifying enzymes . It is a synthetic analogue of the natural molecule, 5-hydroxytetrahydrofolate .


Synthesis Analysis

The synthesis of this compound can be achieved by several methods, including the reaction of 4-methylene-2-octanone with ethylene oxide to form a diol intermediate, followed by dehydration of the diol using trifluoroacetic anhydride. Another method involves the use of nitrosation to create a highly reactive intermediate, which is then followed by cyclization to form the desired product.


Molecular Structure Analysis

The molecular structure of this compound is characterized by a cyclohexane ring, a tetrahydrofuran ring, and a carboxylic acid group. It has a molecular weight of 254.33 . The IUPAC name is (2R,3S)-4-methylene-2-octyl-5-oxotetrahydro-3-furancarboxylic acid .


Physical And Chemical Properties Analysis

This compound is a white or yellow crystalline solid that is insoluble in water but soluble in organic solvents such as methanol and ethanol. It has a boiling point of 432.1°C at 760 mmHg .

Mechanism of Action

Safety and Hazards

The safety information includes pictograms GHS07, signal word warning, and hazard statements H317-H319 . Precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

(2R,3S)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWLZDVWHQVAJU-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@@H]1[C@H](C(=C)C(=O)O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid

CAS RN

191282-48-1
Record name 4-Methylene-2-octyl-5-oxofuran-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191282481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid
Reactant of Route 2
trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid
Reactant of Route 3
trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid
Reactant of Route 4
trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid
Reactant of Route 5
trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid
Reactant of Route 6
trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid

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